6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with various reagents. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by amination with liquid ammonia . The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino group and the nitrile group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-cyanopyridine: Another pyridine derivative with similar functional groups.
7-Azaindole: A structurally related compound with a pyrrolo[2,3-b]pyridine core.
Uniqueness
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-5-4-11-8-6(5)1-2-7(10)12-8/h1-2,4H,(H3,10,11,12) |
InChI Key |
UDZDEAXOULASQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)N |
Origin of Product |
United States |
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